molecular formula C13H9BrClN3O2 B14915822 ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate

ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate

Cat. No.: B14915822
M. Wt: 354.58 g/mol
InChI Key: ZNMFRUDDAXIDOI-UHFFFAOYSA-N
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Description

Ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate is a polycyclic heteroaromatic compound featuring a rigid tricyclic scaffold with fused nitrogen-containing rings. The molecule contains halogen substituents (bromo and chloro) at positions 11 and 6, respectively, and an ethyl carboxylate group at position 4. Its synthesis likely involves multi-step cyclization and halogenation reactions, but experimental details are absent in the provided evidence.

Properties

Molecular Formula

C13H9BrClN3O2

Molecular Weight

354.58 g/mol

IUPAC Name

ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate

InChI

InChI=1S/C13H9BrClN3O2/c1-2-20-13(19)7-5-17-12-10-8(3-6(14)4-16-10)18-11(12)9(7)15/h3-5,18H,2H2,1H3

InChI Key

ZNMFRUDDAXIDOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)NC3=C2N=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the triazatricyclo core, followed by the introduction of bromo and chloro substituents. Common reagents used in these steps include brominating and chlorinating agents under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield various oxidized derivatives.

Scientific Research Applications

Ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other triazatricyclo derivatives, such as ethyl 6-(4-fluorobenzoyl)imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS: 848671-72-7), described in . Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Property Ethyl 11-Bromo-6-Chloro-3,8,13-Triazatricyclo[...]trideca[...]hexaene-5-carboxylate Ethyl 6-(4-Fluorobenzoyl)imino-7-(3-Methoxypropyl)-11-Methyl- [...]-pentaene-5-carboxylate
Molecular Formula Likely C₁₃H₁₀BrClN₃O₂ (inferred from structure) C₂₆H₂₅FN₄O₅
Molecular Weight ~375.6 g/mol (estimated) 492.5 g/mol
Halogen Substituents Bromo (Br), Chloro (Cl) Fluoro (F)
Additional Functional Groups Ethyl carboxylate 4-Fluorobenzoyl, 3-methoxypropyl, methyl
XLogP3 (Lipophilicity) Estimated >3.5 (due to Br/Cl) 2.8
Hydrogen Bond Acceptors ~5 (estimated) 7
Rotatable Bonds ~2 (rigid tricyclic core) 8
Topological Complexity High (due to fused rings) 1130

Key Findings:

Substituent Effects :

  • The bromo and chloro groups in the target compound enhance electrophilicity and lipophilicity compared to the fluorine and methoxypropyl groups in the analogous compound . Halogens (Br/Cl) may increase metabolic stability but could also elevate toxicity risks.
  • The 4-fluorobenzoyl and methoxypropyl groups in the reference compound introduce hydrogen-bonding capacity and solubility , which are absent in the target compound.

Structural Rigidity :

  • The target compound’s tricyclic core (7.4.0.0²,⁷) likely reduces conformational flexibility compared to the larger tetradeca-pentaene system (8.4.0.0³,⁸) in the reference compound . This rigidity may improve target-binding affinity but limit pharmacokinetic properties.

Synthetic Challenges :

  • The reference compound’s extended side chains (e.g., 3-methoxypropyl) suggest synthetic routes involving alkylation or acylation, whereas the target compound’s halogenation steps may require harsh conditions (e.g., Br₂/Fe catalysis).

Research Implications

  • Lipophilicity vs. Solubility : The higher XLogP3 of the bromo/chloro derivative may favor membrane permeability but reduce aqueous solubility, a trade-off requiring optimization for drug development.
  • Halogen vs. Polar Groups : Fluorine in the reference compound balances electronegativity with lower steric hindrance, whereas bromo/chloro groups offer stronger electron-withdrawing effects for electrophilic interactions.

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